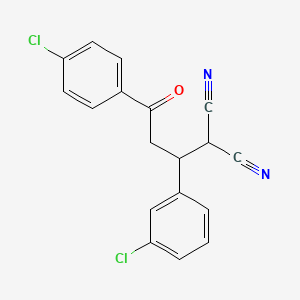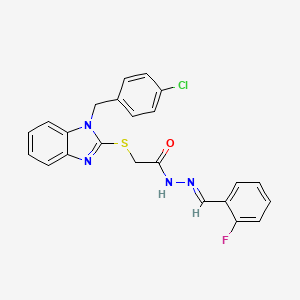![molecular formula C20H20N4O3 B15080114 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B15080114.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a complex organic compound with the molecular formula C20H20N4O3 and a molecular weight of 364.407 g/mol This compound is part of a class of hydrazides and is characterized by the presence of a benzyloxyphenyl group and a pyrazolyl moiety
Métodos De Preparación
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process
Análisis De Reacciones Químicas
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can be compared with similar compounds such as:
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: This compound has a similar structure but with a different position of the benzyloxy group, which can lead to different chemical and biological properties.
N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2-naphthyloxy)propanohydrazide: This compound contains additional aromatic rings, which may enhance its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C20H20N4O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-14-18(20(26)24-22-14)11-19(25)23-21-12-15-7-9-17(10-8-15)27-13-16-5-3-2-4-6-16/h2-10,12,18H,11,13H2,1H3,(H,23,25)(H,24,26)/b21-12+ |
Clave InChI |
RUUAZZPYAWIVFZ-CIAFOILYSA-N |
SMILES isomérico |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B15080036.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B15080043.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080055.png)
![N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15080070.png)

![(5E)-5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080082.png)
![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080097.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B15080109.png)
![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)

![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)
![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)
